Home > Products > Screening Compounds P83343 > 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide - 952982-43-3

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2651239
CAS Number: 952982-43-3
Molecular Formula: C16H26N2O3S
Molecular Weight: 326.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors . The biotransformation of a related compound, AMG 487, is dependent on CYP3A and results in the formation of two primary metabolites .

Overview

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure and potential therapeutic applications. This compound features an ethoxy group, a methyl group, and a piperidine moiety, contributing to its biological activity. Sulfonamides are known for their antibacterial properties and have been extensively studied for various medical applications.

Source

The compound is synthesized through various organic chemistry methods, often involving the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been documented in patent literature, indicating its relevance in pharmaceutical research and development .

Classification

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide belongs to the class of benzenesulfonamides. These compounds are typically classified based on their functional groups and structural features, which influence their chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be achieved through several methods, primarily involving nucleophilic substitution reactions. Commonly, sulfonyl chlorides react with amines in the presence of bases such as diisopropylethylamine to facilitate the formation of the sulfonamide bond.

Technical Details

A typical synthetic route includes:

  1. Starting Materials: Ethyl 2-(methylamino)benzoate and 2,4-dichloro-5-nitropyrimidine.
  2. Reaction Conditions: The reaction is carried out in dioxane at elevated temperatures (around 50°C) for several hours.
  3. Purification: The crude product is purified via silica-gel column chromatography to yield the desired sulfonamide with high purity (typically over 90%) as determined by reverse-phase high-performance liquid chromatography .
Molecular Structure Analysis

Data

The molecular formula is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S, with a molar mass of approximately 306.41 g/mol. The compound's structure can be analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for confirmation of its identity and purity.

Chemical Reactions Analysis

Reactions

As a sulfonamide, 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions:

  1. Nucleophilic Substitution: Reacts with nucleophiles to form new sulfonamide derivatives.
  2. Hydrolysis: Can react with water under acidic or basic conditions to yield corresponding sulfonic acids.
  3. Acylation: May participate in acylation reactions leading to more complex structures.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC), and products are purified through column chromatography or recrystallization techniques to ensure high yields and purity.

Mechanism of Action

Process

The mechanism of action for sulfonamides generally involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-amino benzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacterial growth inhibition.

Data

Studies have shown that the presence of the piperidine moiety enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against target bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the sulfonyl group.

Relevant analyses such as infrared spectroscopy (IR) can provide insight into functional groups present within the molecule, confirming its structure through characteristic absorption bands .

Applications

Scientific Uses

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has potential applications in:

  1. Antibacterial Agents: As part of drug development targeting bacterial infections.
  2. Pharmaceutical Research: Used as a lead compound for synthesizing new derivatives with enhanced biological activity.
  3. Biochemical Studies: Investigated for its role in inhibiting specific enzymes involved in metabolic pathways.

Research into this compound continues to explore its therapeutic potential across various fields, particularly in combating antibiotic resistance through novel mechanisms .

Introduction to Sulfonamide-Based Therapeutics

Historical Evolution of Benzenesulfonamide Derivatives in Medicinal Chemistry

The therapeutic journey of benzenesulfonamides commenced with the serendipitous discovery of Prontosil Rubrum’s antibacterial properties in 1932, marking the dawn of the antibiotic era. The active metabolite sulfanilamide established the fundamental pharmacophore: a sulfonamide group attached to an aromatic ring. This simple scaffold underwent iterative structural refinements to enhance potency, pharmacokinetics, and therapeutic breadth. Second-generation modifications incorporated heterocyclic substituents at the N1 position, yielding derivatives like sulfathiazole and sulfadiazine with improved antibacterial spectra .

The late 20th century witnessed strategic diversification beyond anti-infectives, exploiting the sulfonamide group’s capacity for hydrogen bonding and electrostatic interactions with diverse enzyme targets. Key therapeutic transitions included:

  • Carbonic Anhydrase Inhibition: Development of acetazolamide and methazolamide for glaucoma management through deliberate incorporation of zinc-binding moieties
  • Diuretic Applications: Discovery of thiazide (e.g., chlorothiazide) and high-ceiling diuretics (e.g., furosemide) via sulfonamide linkage to heterocyclic systems
  • Anticonvulsant Agents: Design of zonisamide and topiramate derivatives leveraging sulfonamide’s modulation of voltage-gated sodium channels and GABAergic pathways
  • Kinase Modulation: Emergence of potent VEGFR and PDGFR inhibitors (e.g., semaxanib) through sulfonamide tethering to privileged heterocycles [1]

Contemporary medicinal chemistry employs rational design to optimize benzenesulfonamide derivatives, exemplified by the strategic incorporation of piperidine rings to enhance blood-brain barrier penetration and receptor affinity. The progression toward target-specific agents is demonstrated by compounds like 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, which integrates multiple pharmacophoric elements for potential central nervous system activity [1] [7].

Table 1: Evolution of Benzenesulfonamide-Based Therapeutics

GenerationTime PeriodRepresentative DerivativesPrimary Therapeutic ApplicationStructural Innovations
First1930s-1940sSulfanilamide, ProntosilAntibacterialUnsubstituted sulfanilamide core
Second1940s-1960sSulfathiazole, SulfadiazineBroad-spectrum antibacterialsN1-heterocyclic substitutions
Expanded1960s-1980sAcetazolamide, FurosemideDiuretics, CA inhibitorsAmino/alkylamino substitutions at C4
Targeted1980s-2000sZonisamide, CelecoxibAnticonvulsants, COX-2 inhibitionTrifluoromethyl, pyrazole rings
Contemporary2000s-PresentPiperidine-linked derivativesCNS disorders, kinase inhibitionPiperidine/pyrrolidine linkers, ethoxy/methyl combinations

Structural Significance of 4-Ethoxy-3-Methyl-N-((1-Methylpiperidin-4-yl)methyl) Substituents

The compound 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 952982-43-3) exemplifies contemporary rational drug design through its strategic substituent arrangement. Its molecular architecture comprises three principal domains that collectively determine physicochemical properties and target engagement [1]:

Ethoxy-Methyl Benzenesulfonamide Domain: The 4-ethoxy group (-OCH₂CH₃) conjugated to the aromatic system imparts moderate lipophilicity (computed LogP ≈ 2.5) while serving as a hydrogen bond acceptor. Ortho-positioning of the methyl group creates steric hindrance influencing sulfonamide conformation and potentially conferring metabolic stability by impeding cytochrome P450 oxidation at adjacent positions. This substitution pattern differentiates it from simpler analogs like 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (EVT-2994140, CAS 952982-40-0), where ethoxy is replaced by fluorine, significantly altering electron distribution and polarity [1] .

Sulfonamide Bridge: The -SO₂NH- moiety functions as a conformational lock between aromatic and aliphatic domains while providing hydrogen-bond donor/acceptor capabilities crucial for target recognition. X-ray crystallography of analogous structures reveals preferred dihedral angles between 60-80° relative to the benzene plane, positioning the sulfonyl oxygen atoms for electrostatic interactions with protein residues. This configuration potentially enables dual binding mode functionality – acting as a hydrogen bond acceptor in enzymatic pockets or forming ionic interactions in receptor binding sites [1].

1-Methylpiperidin-4-ylmethyl Pharmacophore: The N-methylpiperidine moiety introduces a positively charged tertiary amine at physiological pH (pKa ≈ 9.5), enhancing solubility in acidic compartments and promoting blood-brain barrier permeability. Molecular modeling indicates the piperidine ring adopts predominantly a chair conformation with the methyl substituent equatorial. The methylene spacer (-CH₂-) between piperidine and sulfonamide provides torsional flexibility for optimal target engagement. Computational analyses suggest this moiety contributes significantly to the compound’s polar surface area (≈85 Ų), positioning it within the optimal range for CNS penetration [1] [7].

Table 2: Comparative Structural Analysis of Piperidine-Linked Benzenesulfonamide Derivatives

CompoundAromatic SubstituentsPiperidine ModificationMolecular FormulaMolecular Weight (g/mol)Notable Features
4-Ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (VC5016491)4-ethoxy, 3-methyl1-methylC₁₆H₂₆N₂O₃S326.46Balanced LogP (2.5), moderate PSA (85Ų)
4-Fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (EVT-2994140)4-fluoro, 3-methyl1-methylC₁₄H₂₁FN₂O₂S300.39Increased polarity, reduced steric bulk
N-((1-Benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (EVT-2997572)4-ethoxy, 3-fluoro1-benzylC₂₁H₂₇FN₂O₃S406.52Enhanced lipophilicity, expanded steric profile
4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide (CID 2513318)4-aminoN-methyl, 1-methylC₁₃H₂₁N₃O₂S283.40Electron-donating amino group, tertiary sulfonamide

Research Gaps in Piperidine-Linked Sulfonamide Pharmacophores

Despite promising structural attributes, 4-ethoxy-3-methyl-N-((1-methylpiouridin-4-yl)methyl)benzenesulfonamide exhibits significant research deficiencies requiring systematic investigation [1] [7]:

Target Identification and Validation: The compound lacks comprehensive profiling against therapeutic target families. While its structural analogs suggest potential activity at central serotonin receptors (particularly 5-HT6 given the piperidine-sulfonamide motif observed in Ro 04-6790), experimental validation remains absent [7]. High-throughput screening against kinase panels (especially c-Kit, implicated in gastrointestinal stromal tumors) is warranted due to structural parallels with patented imidazopyridine derivatives (WO2021013864A1) [8]. Comprehensive GPCR profiling and ion channel modulation studies represent critical knowledge gaps in its pharmacological characterization.

Structure-Activity Relationship (SAR) Deficiencies: Current literature provides insufficient SAR data regarding:

  • Optimal chain length between piperidine and sulfonamide nitrogen (methylene vs. ethylene spacers)
  • Stereochemical implications of piperidine substitution patterns (equatorial vs axial methyl orientations)
  • Electronic effects of ethoxy versus larger alkoxy groups (propoxy, isopropoxy)
  • Impact of ortho-methyl replacement with halogens or electron-withdrawing groups
  • Exploration of piperidine N-substituents beyond methyl (ethyl, acyl, hydroxyethyl) [1]

Physicochemical and ADMET Characterization: Published data lacks empirical determination of critical properties:

  • Solubility profiles across physiological pH range (particularly relevant for oral bioavailability)
  • Cytochrome P450 inhibition potential (CYP3A4, 2D6 interactions)
  • Plasma protein binding characteristics
  • Metabolic stability in hepatocyte models and identification of potential metabolites
  • Permeability assessments (Caco-2, PAMPA, blood-brain barrier models) [1]

Biological Activity Screening: Preliminary investigations recommended in literature remain unexecuted:

  • Antimicrobial screening against Gram-positive/Gram-negative panels
  • Enzyme inhibition studies (carbonic anhydrase isoforms, tyrosine kinases, phosphodiesterases)
  • In vitro models of neurological disorders (AChE inhibition, neurotransmitter uptake modulation)
  • Anti-proliferative evaluation in cancer cell lines [1]

Synthetic Methodology Optimization: Current synthetic routes require refinement to address:

  • Low yields in sulfonamide coupling steps (reported <45% in analogs)
  • Purification challenges due to polar byproducts
  • Scalability limitations at multi-gram levels
  • Stereoselective approaches to chiral derivatives [1]

Table 3: Critical Research Priorities for Piperidine-Linked Sulfonamide Pharmacophores

Research DomainSpecific GapsRecommended ApproachesPotential Impact
Target ProfilingUnknown primary target(s), Limited receptor screeningHigh-throughput binding assays, Kinome profiling, Phenotypic screeningIdentification of lead therapeutic indications
Structural OptimizationUnexplored bioisosteric replacements, Incomplete SAR at piperidine nitrogenSynthesis of N-alkyl/aryl variants, Spacer length modification, Heterocycle replacementEnhanced potency and selectivity
ADMET PredictionLack of experimental solubility, Uncharacterized metabolic pathwaysKinetic solubility assays, Microsomal stability studies, Plasma protein binding measurementsOptimization of pharmacokinetic properties
Synthetic ChemistryLow-yielding coupling steps, Purification challengesMicrowave-assisted synthesis, Solid-phase approaches, Flow chemistry implementationScalable production for biological testing
Biological EvaluationAbsence of efficacy data, Untested therapeutic hypothesesEnzyme inhibition panels, Cell-based disease models, Antimicrobial susceptibility testingValidation of therapeutic potential

Future research should prioritize collaborative academic-industrial partnerships to address these deficiencies comprehensively. Emphasis should be placed on parallel synthesis approaches to generate structurally diverse analogs for rigorous SAR exploration. Computational chemistry and molecular modeling studies would provide valuable insights into conformational preferences and binding modes, guiding rational design strategies. Additionally, comprehensive ADMET profiling early in development would mitigate potential attrition risks. The strategic integration of these research domains promises to elucidate the therapeutic potential of this underexplored chemotype [1] [7].

Properties

CAS Number

952982-43-3

Product Name

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C16H26N2O3S

Molecular Weight

326.46

InChI

InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3

InChI Key

BOXMGHWBDMWKOZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.